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Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride

PI3Kδ inhibition Kinase assay Structure-activity relationship

Researchers performing PI3Kδ structure-activity relationship (SAR) studies frequently encounter confounding results from regioisomeric impurities or analogs with divergent linker geometries. Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 1170373-83-7) eliminates this variable with a defined meta-substitution pattern and methylene-bridged architecture. • PI3Kδ IC₅₀ = 9 nM (competitive fluorescence polarization); sigma-2 Ki = 90 nM (rat PC12 cells) • CYP3A4 time-dependent IC₅₀ = 7,000 nM - low hepatic metabolism interference for clean cellular assay data • 95% purity hydrochloride salt; stable crystalline solid enabling reproducible weighing and consistent SAR results

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 1170373-83-7
Cat. No. B1498921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride
CAS1170373-83-7
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CC2CCNCC2.Cl
InChIInChI=1S/C14H19NO2.ClH/c1-17-14(16)13-4-2-3-12(10-13)9-11-5-7-15-8-6-11;/h2-4,10-11,15H,5-9H2,1H3;1H
InChIKeyPWELYWVZYNJNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride – Specifications & Procurement


Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 1170373-83-7) is a piperidine-containing benzoate ester hydrochloride salt with the molecular formula C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g/mol . This compound is characterized by a meta-substituted benzoate core linked to a piperidine moiety via a methylene spacer. The hydrochloride salt form enhances aqueous solubility and provides a stable, crystalline solid for research applications . Available commercial grades typically report purity specifications of 95–98% .

1Hydrochloride salt supports aqueous solubility and consistent handling
2Crystalline solid format for reproducible research workflows
3Research-grade purity specification (supplier data; verify by COA)

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride – Analog Substitution Risks


Procurement specifications for Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride cannot be generically substituted with closely related analogs due to critical differences in substitution pattern (meta- vs. ortho- vs. para-), linker geometry (methylene-bridged vs. directly attached), and salt form (hydrochloride vs. free base) . These structural variations directly impact binding affinity to biological targets such as PI3Kδ (IC₅₀ values spanning orders of magnitude between regioisomers) and CYP3A4 liability, introducing confounding variables in structure-activity relationship (SAR) studies and chemical biology experiments [1].

RegioisomerMeta-substitution pattern may shift PI3Kδ binding vs ortho or para analogs; reported ~4-fold IC₅₀ difference in head-to-head assay
LinkerMethylene spacer alters conformational ensemble; directly attached analog may not reproduce binding geometry
Salt formFree base may differ in solubility, handling, and biological assay performance; hydrochloride ensures consistent aqueous properties

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride – Comparative Performance vs. Analogs


PI3Kδ Binding Affinity

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride exhibits high binding affinity for PI3Kδ with an IC₅₀ of 9 nM as determined by competitive fluorescence polarization assay after 30 minutes [1]. In contrast, the ortho-substituted regioisomer Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride demonstrates a weaker IC₅₀ of 2.30 nM under identical assay conditions [2].

PI3Kδ Binding
Head-to-head
IC₅₀: 9 nM (meta) vs 2.30 nM (ortho)
~3.9-fold regioisomeric shift; impacts target potency in PI3Kδ assays
Competitive fluorescence polarization, 30 min
PI3Kδ inhibition Kinase assay Structure-activity relationship

CYP3A4 Time-Dependent Inhibition

The meta-substituted methylene-bridged analog Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride demonstrates a time-dependent CYP3A4 inhibition IC₅₀ of 7,000 nM in human liver microsomes following a 30-minute preincubation [1]. For reference, the directly linked analog Methyl 3-(piperidin-4-yl)benzoate hydrochloride (lacking the methylene spacer) exhibits a significantly lower IC₅₀ of 7.00E+3 nM under the same assay format [2], indicating comparable low CYP liability but distinct structural determinants.

CYP3A4 TDI
Method context
IC₅₀: 7,000 nM (meta-methylene) vs 7,000 nM (direct-linked)
Comparable low CYP3A4 inhibition profile
Human liver microsomes, 30 min preincubation
CYP3A4 inhibition Drug-drug interaction Metabolic stability

Regioisomeric Selectivity

Within the PI3Kδ binding context, the meta-substituted analog (CAS 1170373-83-7) exhibits an intermediate potency (IC₅₀ = 9 nM) positioned between the ortho-analog (IC₅₀ = 2.30 nM) [1] and the para-analog Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride, which lacks published PI3Kδ data but is characterized as a PROTAC linker with distinct synthetic utility . This regioisomeric gradient provides SAR insights not obtainable with a single analog.

Regioisomeric gradient
Cross-study
Meta (9 nM) / Ortho (2.30 nM) / Para (no PI3Kδ data)
SAR pattern; substitution position influences target engagement
PI3Kδ competitive fluorescence polarization
Regioisomer SAR PI3Kδ selectivity Chemical biology tool selection

Sigma-2 Receptor Binding Affinity

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride demonstrates binding affinity for the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cell membranes [1]. For class-level context, structurally related piperidine-based sigma receptor ligands reported in the literature exhibit Ki values ranging from 3.7 nM to >1,000 nM for sigma-1 and sigma-2 receptors depending on aromatic substitution patterns [2].

Sigma-2 receptor
Class-level
Ki = 90 nM (rat PC12)
Moderate affinity; positioned within piperidine sigma ligand range
Literature Ki range: 3.7 to >1,000 nM
Sigma receptor TMEM97 CNS pharmacology

Methylene Spacer Structural Comparison

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 1170373-83-7) features a methylene (-CH₂-) spacer between the piperidine ring and the benzoate core, with molecular formula C₁₄H₂₀ClNO₂ and MW 269.77 . In contrast, the directly attached analog Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2) lacks this spacer, resulting in a smaller molecular framework (C₁₃H₁₈ClNO₂, MW 255.74) and altered conformational flexibility .

Methylene spacer
Data to verify
MW 269.77 (bridged) vs 255.74 (direct)
Spacer alters conformational flexibility and binding geometry
ΔMW = 14.03 Da; supplier structural data
Linker geometry Conformational flexibility SAR building blocks

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride – Research Applications


PI3Kδ Chemical Biology Probe Development

Researchers investigating PI3Kδ-dependent signaling pathways can utilize this compound as a tool for SAR studies, given its defined 9 nM IC₅₀ against PI3Kδ and established regioisomeric activity gradient relative to ortho- and para-analogs . The meta-substituted methylene-bridged architecture provides a distinct molecular topology for probing binding pocket interactions compared to directly linked analogs.

Sigma-2 Receptor Target Engagement

The compound's moderate sigma-2 receptor binding affinity (Ki = 90 nM in rat PC12 cells) supports its use as a starting point for CNS target engagement assays or as a reference ligand in competitive binding studies. Its activity falls within the range of known piperidine-based sigma ligands , providing a baseline for optimization campaigns.

Metabolic Stability Assessment

With a time-dependent CYP3A4 inhibition IC₅₀ of 7,000 nM , this compound presents low potential for CYP-mediated drug-drug interactions, making it suitable for cellular assays where minimal interference with hepatic metabolism is required. This property distinguishes it from analogs with higher CYP liability that may confound phenotypic screening results.

PROTAC Synthesis Building Block

The methylene spacer and meta-substituted benzoate core offer distinct synthetic handles for elaborating bifunctional molecules. While the para-substituted regioisomer is commercially marketed as a PROTAC linker , the meta-substituted variant (CAS 1170373-83-7) provides an alternative vector for E3 ligase ligand attachment, enabling exploration of linker geometry effects on ternary complex formation.

Application
Selection Property
Validation Focus
PI3Kδ pathway SAR studies
Meta-substituted methylene-bridged architecture
PI3Kδ binding assay context; regioisomeric selectivity
Sigma-2 receptor binding studies
Piperidine-based sigma ligand scaffold
Binding affinity in PC12 membrane context
CYP3A4 metabolic liability screening
Low time-dependent CYP3A4 inhibition profile
Microsomal stability assay context
PROTAC linker exploration
Methylene spacer and meta-benzoate core
Ternary complex geometry assessment

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